1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate

Description

The exact mass of the compound 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O2/c1-2(7)3(14)15-4(5(8,9)10)6(11,12)13/h4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMOMNJMYZWWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74359-07-2 | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74359-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30622698 | |

| Record name | 2H-Perfluoroisopropyl 2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74359-06-1 | |

| Record name | 2H-Perfluoroisopropyl 2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74359-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (HFIP-FA), a specialty monomer and derivatization agent. We will delve into its unique molecular architecture, explore the resulting physicochemical properties, and detail its principal applications in advanced materials and analytical science. The insights provided are intended for researchers, chemists, and professionals in drug development and materials science who require a deep, functional understanding of this versatile fluorinated compound.

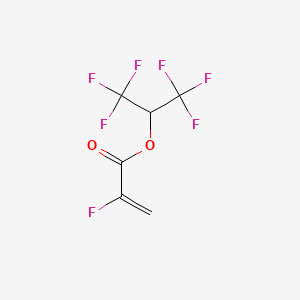

Molecular Identity and Core Structure

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate is a fluorinated ester that merges the distinct properties of a hexafluoroisopropyl (HFIP) group with a 2-fluoroacrylate moiety.[1] This unique combination is central to its utility in specialized chemical applications.[1] The IUPAC name for this compound is 1,1,1,3,3,3-hexafluoropropan-2-yl 2-fluoroprop-2-enoate.[1][]

The molecule's structure is defined by two primary components:

-

The Hexafluoroisopropyl (HFIP) Group : This alcohol-derived portion of the ester contains two trifluoromethyl groups attached to a central carbon. The high electronegativity of the seven fluorine atoms creates a strong electron-withdrawing effect, which enhances the ester's stability and influences its reactivity. This moiety is known for imparting hydrophobicity, thermal stability, and low surface energy.[1]

-

The 2-fluoroacrylate Moiety : This is the reactive component of the molecule, containing a carbon-carbon double bond that is activated for polymerization. The fluorine atom at the alpha position (C2) further modifies the electronic properties of the double bond, impacting its polymerization kinetics and the characteristics of the resulting polymer.

Caption: 2D Molecular Structure of HFIP-FA.

Physicochemical Properties

The integration of a heavily fluorinated alcohol with a fluoroacrylate core results in a unique set of physical and chemical properties. These attributes are critical for its performance in various applications.

| Property | Value | Source |

| IUPAC Name | 1,1,1,3,3,3-hexafluoropropan-2-yl 2-fluoroprop-2-enoate | [1][] |

| CAS Number | 74359-06-1 | [1] |

| Molecular Formula | C₆H₃F₇O₂ | [1][] |

| Molecular Weight | 240.08 g/mol | [1][] |

| Density | ~1.453 g/mL | [] |

| SMILES | C=C(F)C(=O)OC(C(F)(F)F)C(F)(F)F | [1][] |

| InChI Key | RNMOMNJMYZWWGF-UHFFFAOYSA-N | [1][] |

The high fluorine content contributes to high thermal stability and chemical resistance, making materials derived from HFIP-FA suitable for use in harsh environments.[1] Furthermore, the compound's low surface energy is a direct consequence of its fluorinated nature, a property that is highly desirable for creating water- and oil-repellent surfaces.[1]

Synthesis and Reactivity

Synthesis Pathway

The primary route for synthesizing 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate is through the esterification of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with a reactive derivative of 2-fluoroacrylic acid.[1]

Proposed Laboratory Protocol: Esterification via Acyl Chloride

This protocol describes a representative synthesis. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1,1,1,3,3,3-hexafluoroisopropanol (1.0 eq) and a suitable aprotic solvent (e.g., anhydrous dichloromethane). Cool the mixture to 0°C in an ice bath.

-

Reagent Addition : Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the flask. Subsequently, add 2-fluoroacryloyl chloride (1.05 eq), dissolved in anhydrous dichloromethane, dropwise via the dropping funnel over 30 minutes. The base is critical for scavenging the HCl byproduct generated during the reaction.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification : Upon completion, quench the reaction by adding deionized water. Separate the organic layer, wash it sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Purification : Purify the crude product via fractional distillation under vacuum to yield the pure 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate.

-

Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.

Reactivity and Polymerization

The principal reaction of HFIP-FA is free-radical polymerization.[1] The 2-fluoroacrylate double bond is susceptible to attack by radical initiators (e.g., AIBN, benzoyl peroxide), leading to the formation of long-chain polymers with unique properties.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate

Introduction

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (HFIPFA) is a highly specialized monomer utilized in the synthesis of advanced polymers with unique properties. Its structure incorporates two key fluorinated moieties: a 2-fluoroacrylate group and a hexafluoroisopropyl (HFIP) ester group. These features impart desirable characteristics such as high thermal stability, chemical resistance, and low surface energy to the resulting polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of HFIPFA. The presence of multiple fluorine atoms (¹⁹F, a spin I=1/2 nucleus with 100% natural abundance) introduces significant complexity and rich informational content into both proton (¹H) and carbon-13 (¹³C) NMR spectra through heteronuclear coupling. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of HFIPFA, explaining the causality behind the observed chemical shifts and coupling patterns, and offers field-proven protocols for data acquisition.

Molecular Structure and NMR Logic

To effectively interpret the NMR spectra, it is crucial to first analyze the molecular structure and identify the distinct nuclear environments. The structure of HFIPFA is shown below, with protons and carbons systematically numbered for clarity.

Caption: Molecular structure of HFIPFA with atom numbering.

The molecule possesses three distinct proton environments (Ha, Hb, Hc) and five unique carbon environments (C-1, C-2, C-3, C-4', and the equivalent C-5'/C-5''). The analysis will focus on predicting the signals arising from these nuclei.

PART 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of HFIPFA is characterized by signals from the two vinyl protons (Ha, Hb) and the methine proton (Hc) of the HFIP group. The presence of fluorine atoms causes significant deshielding and complex splitting patterns.

Predicted Signals and Causality

-

Hc (Methine Proton, -C H(CF₃)₂):

-

Chemical Shift (δ): This proton is attached to a carbon (C-4') bonded to an oxygen and two strongly electron-withdrawing trifluoromethyl (CF₃) groups. This environment causes substantial deshielding, shifting the signal significantly downfield. The expected chemical shift is in the range of δ 5.7–6.0 ppm . A spectrum of the analogous 1,1,1,3,3,3-hexafluoroisopropyl methacrylate shows this proton at ~5.8 ppm.[1]

-

Multiplicity: The methine proton (Hc) is coupled to the six equivalent fluorine atoms of the two CF₃ groups. According to the n+1 rule, this results in a septet (6+1 = 7 lines).[2][3] The coupling constant, ³J(H,F), is typically around 4-6 Hz.

-

-

Ha and Hb (Vinyl Protons, C=C H₂):

-

Chemical Shift (δ): Vinyl protons typically resonate between δ 4.5 and 7.0 ppm.[4] In HFIPFA, their chemical shifts are influenced by the ester group and the geminal fluorine atom on C-2. They are expected to appear in the region of δ 5.5–6.5 ppm . For the non-fluorinated analog, 1,1,1,3,3,3-hexafluoroisopropyl acrylate, the three vinyl protons appear between 6.0 and 6.7 ppm.[5]

-

Multiplicity: The signals for Ha and Hb are complex due to multiple couplings:

-

Geminal H-H Coupling (²JHa-Hb): Geminal coupling in terminal alkenes is typically small, around 0-3 Hz.[6]

-

Geminal H-F Coupling (²JHa-F, ²JHb-F): Coupling between the vinyl protons and the fluorine on C-2 is expected. This two-bond coupling can be significant.

-

Vicinal H-F Coupling (³JHa-F, ³JHb-F): Three-bond coupling also exists between the vinyl protons and the C-2 fluorine. The magnitude of cis and trans couplings will differ.

-

-

Due to these overlapping couplings, the signals for Ha and Hb will appear as complex multiplets , likely as a doublet of doublets or a more intricate pattern for each proton.

-

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol ensures reproducible and high-quality data.

Caption: Workflow for acquiring the ¹H NMR spectrum of HFIPFA.

PART 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of HFIPFA provides information on the five unique carbon environments. The key feature of this spectrum is the presence of large carbon-fluorine (C-F) couplings, which split the carbon signals into distinct multiplets. Standard ¹³C NMR experiments decouple protons but not fluorine, so C-F splitting is readily observed.[7]

Predicted Signals and Causality

-

C-1 (Carbonyl Carbon, C =O):

-

C-2 (Vinyl Carbon, =C F-):

-

Chemical Shift (δ): This carbon is directly bonded to a highly electronegative fluorine atom, which strongly influences its chemical shift. It is expected to be in the alkene region, approximately δ 145-160 ppm .

-

Multiplicity: It will appear as a doublet with a very large one-bond coupling constant, ¹J(C,F), typically in the range of 160-250 Hz or more.[6][10]

-

-

C-3 (Vinyl Carbon, =C H₂):

-

Chemical Shift (δ): This terminal alkene carbon will resonate in the typical range of δ 115-130 ppm .

-

Multiplicity: It is two bonds removed from the fluorine on C-2 and will appear as a doublet due to ²J(C,F) coupling, which is generally smaller than ¹J(C,F).

-

-

C-4' (Methine Carbon, -C H(CF₃)₂):

-

Chemical Shift (δ): This carbon is deshielded by the ester oxygen and the two CF₃ groups. It is expected in the δ 65-75 ppm region.

-

Multiplicity: This carbon is coupled to the six equivalent fluorine atoms of the two CF₃ groups. This will result in a complex multiplet, likely a septet , due to ²J(C,F) coupling. The coupling constant is expected to be in the range of 20-50 Hz.[6]

-

-

C-5'/C-5'' (Trifluoromethyl Carbons, -C F₃):

-

Chemical Shift (δ): The CF₃ carbons are highly deshielded and typically appear around δ 120-125 ppm .

-

Multiplicity: Each CF₃ carbon is coupled to the three directly attached fluorine atoms, resulting in a quartet (3+1=4 lines) with a very large one-bond coupling constant, ¹J(C,F), often around 270-280 Hz.[7][11]

-

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR but requires parameters adjusted for the lower sensitivity of the ¹³C nucleus.

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of HFIPFA in ~0.6 mL of CDCl₃ with TMS.

-

Spectrometer Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer, observing at the ¹³C frequency (e.g., ~100 MHz for a 400 MHz instrument).

-

Data Acquisition:

-

Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 256 to 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

-

Use a spectral width that encompasses the full range of expected chemical shifts (e.g., 0-220 ppm).

-

-

Processing: Perform Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent signal (δ 77.16 ppm) or the TMS signal (δ 0.00 ppm).[8]

Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for HFIPFA.

| Nucleus | Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |

| ¹H NMR | Hc | 5.7 – 6.0 | Septet | ³J(H,F) ≈ 4–6 |

| Ha, Hb | 5.5 – 6.5 | Multiplet (dd or more) | ²J(H,H) ≈ 0–3; ²J(H,F) and ³J(H,F) are complex and variable | |

| ¹³C NMR | C-1 (C=O) | 160 – 175 | Doublet | ³J(C,F) |

| C-2 (=CF) | 145 – 160 | Doublet | ¹J(C,F) ≈ 160–250 | |

| C-3 (=CH₂) | 115 – 130 | Doublet | ²J(C,F) | |

| C-4' (-CH) | 65 – 75 | Septet | ²J(C,F) ≈ 20–50 | |

| C-5' (-CF₃) | 120 – 125 | Quartet | ¹J(C,F) ≈ 270–280 |

Conclusion

The ¹H and ¹³C NMR spectra of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate are highly informative but complex, primarily due to extensive heteronuclear (H-F and C-F) spin-spin coupling. The ¹H spectrum is defined by two complex multiplets for the vinyl protons and a characteristic downfield septet for the HFIP methine proton. The ¹³C spectrum is distinguished by the splitting of every carbon signal due to coupling with nearby fluorine atoms, with large one-bond C-F coupling constants for the CF and CF₃ groups providing unambiguous identifiers. A thorough understanding of these patterns, as detailed in this guide, is essential for the accurate structural verification and quality control of this important fluorinated monomer.

References

-

Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy. American Chemical Society. Available at: [Link]

-

Quartet-splitting of the ¹³C NMR signals of (a) the trifluorinated... ResearchGate. Available at: [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

-

Why is CF3 splitting observed in the 13C NMR? ResearchGate. Available at: [Link]

-

The −CF3 quartet regions of the experimental ¹³C NMR spectra of I... ResearchGate. Available at: [Link]

-

Preparation and Surface Properties Study of Novel Fluorine-Containing Methacrylate Polymers for Coating. Semantic Scholar. Available at: [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Available at: [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Chemical shifts. University of Regensburg. Available at: [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Colorado Boulder. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

-

Coupling constants for 1H and 13C NMR. University of Missouri-St. Louis. Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles. Available at: [Link]

-

13.6: Spin-Spin Splitting in ¹H NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. Available at: [Link]

-

FLOURINE COUPLING CONSTANTS. Progress in NMR Spectroscopy. Available at: [Link]

-

What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. 1,1,1,3,3,3-HEXAFLUOROISOPROPYL METHACRYLATE(3063-94-3) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. brainly.com [brainly.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1,1,1,3,3,3-Hexafluoroisopropyl acrylate(2160-89-6) 1H NMR [m.chemicalbook.com]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. researchgate.net [researchgate.net]

solubility of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate in organic solvents

An In-depth Technical Guide to the Solubility of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (HFIPFA) is a highly fluorinated monomer with significant potential in the synthesis of advanced polymers for specialized applications, including drug delivery systems, medical devices, and specialty coatings. The unique properties conferred by its substantial fluorine content—such as chemical inertness, thermal stability, and low surface energy—are directly linked to its solubility characteristics in various media. This guide provides a comprehensive overview of the theoretical and practical aspects of HFIPFA solubility in organic solvents. While quantitative solubility data for this specific monomer is not extensively available in public literature, this document synthesizes information from structurally similar compounds, outlines a robust experimental protocol for solubility determination, and discusses the underlying physicochemical principles that govern its solubility.

Introduction: Understanding the Significance of HFIPFA Solubility

The solubility of a monomer is a critical parameter that influences every stage of its application, from polymer synthesis to final product performance. For researchers in drug development and materials science, a thorough understanding of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate's behavior in different organic solvents is paramount for several reasons:

-

Polymerization Kinetics: The choice of solvent can significantly impact the rate and control of polymerization reactions.[1][2] For techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, solvent choice affects kinetic features and molecular-weight characteristics.[1]

-

Processability and Formulation: In the development of coatings, films, or drug delivery matrices, the ability to dissolve the monomer and resulting polymer is essential for creating homogeneous and functional materials.

-

Purification and Residual Monomer Analysis: Post-synthesis, solvents are used to precipitate the polymer and wash away unreacted monomers and initiators. The selection of an appropriate solvent system is crucial for achieving high purity. Dichloromethane and methanol, for instance, are used in a solvent-nonsolvent system to separate polyacrylate adhesives from residual monomers.[3]

-

Material Properties: The solvent environment during polymer formation can influence the final morphology and properties of the material, such as its porosity and surface characteristics.

Given the highly fluorinated nature of HFIPFA, its solubility is expected to deviate from that of conventional acrylate monomers. The hexafluoroisopropyl group imparts a unique electronic and steric profile, suggesting a preference for solvents with specific polarity and interaction capabilities.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. For HFIPFA, two key structural features dictate its solvent preferences: the highly fluorinated hexafluoroisopropyl group and the polar acrylate moiety.

-

Fluorinated Moiety: The C-F bond is highly polarized, yet the symmetrical arrangement of fluorine atoms in the –CH(CF₃)₂ group results in a molecule with low overall polarity and weak intermolecular van der Waals forces. This suggests good solubility in other fluorinated solvents and potentially in some non-polar organic solvents. The fluorinated nature of the compound is a key factor in its interaction with various substrates.[4]

-

Acrylate Group: The ester and vinyl groups introduce polarity and the potential for hydrogen bonding with protic solvents. However, the bulky and electron-withdrawing hexafluoroisopropyl group can sterically hinder these interactions.

Based on this, we can anticipate the following solubility trends:

| Solvent Class | Predicted Solubility | Rationale |

| Fluorinated Solvents | High | "Like dissolves like" principle; favorable intermolecular interactions. |

| Chlorinated Solvents | Moderate to High | Solvents like dichloromethane can often dissolve a wide range of organic compounds.[3] |

| Ethers (e.g., THF, Diethyl Ether) | Moderate | Moderate polarity and ability to engage in some dipole-dipole interactions. |

| Ketones (e.g., Acetone, MEK) | Moderate | Similar to ethers in terms of polarity. |

| Esters (e.g., Ethyl Acetate) | Moderate | The ester functionality may allow for favorable interactions. |

| Aromatic Hydrocarbons (e.g., Toluene) | Low to Moderate | The non-polar nature may be compatible with the fluorinated portion, but the polar acrylate may limit solubility. |

| Alcohols (e.g., Methanol, Ethanol) | Low | The strong hydrogen-bonding network of alcohols may not be favorably disrupted by the largely non-polar monomer. |

| Aliphatic Hydrocarbons (e.g., Hexane) | Very Low | Significant mismatch in polarity. |

| Water | Insoluble | Based on data for the similar compound, 1,1,1,3,3,3-Hexafluoroisopropyl acrylate, which is insoluble in water.[5] |

Experimental Protocol for Determining Solubility

The following protocol provides a reliable, step-by-step method for quantitatively determining the solubility of HFIPFA in a range of organic solvents. This method is based on the principle of gravimetric analysis of a saturated solution.

Materials and Equipment

-

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (ensure purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Drying oven or vacuum oven

Safety Precautions

-

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[6]

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., Viton® or nitrile rubber), and a lab coat.

-

Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[6]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[6]

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

To a series of labeled glass vials, add a known volume (e.g., 5.00 mL) of each selected organic solvent.

-

Add an excess of HFIPFA to each vial. The goal is to have undissolved solute present, ensuring the solution is saturated.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution equilibrium is reached.

-

-

Separation of Saturated Solution:

-

After equilibration, remove the vials and allow the undissolved solute to settle. For fine suspensions, centrifugation may be necessary.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

-

Gravimetric Analysis:

-

Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry vial. Record the initial weight of the vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of HFIPFA (boiling point of the similar HFIPA is 84 °C) to avoid loss of the solute.[5]

-

Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved HFIPFA by subtracting the initial weight of the vial from the final weight.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) using the following formula:

Solubility (g/L) = (Mass of dissolved HFIPFA in g) / (Volume of aliquot in L)

-

Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While specific quantitative solubility data for 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate remains a gap in the readily available scientific literature, a strong predictive framework can be established based on its chemical structure and data from analogous compounds. The high fluorine content is the dominant factor, suggesting high solubility in fluorinated and chlorinated solvents and limited solubility in hydrocarbons and protic solvents like water and alcohols. For researchers and drug development professionals, the provided experimental protocol offers a robust and reliable method to generate the precise solubility data required for their specific applications. Adherence to strict safety protocols is essential when handling this and other reactive fluorinated monomers.

References

- Method for testing residual monomers in polyacrylate pressure-sensitive adhesive.

- The Evaluation of Water Sorption/Solubility on Various Acrylic Resins.

- 1,1,1,3,3,3-Hexafluoroisopropyl acryl

- SAFETY DATA SHEET: 1,1,1,3,3,3-Hexafluoroisopropyl acryl

- RAFT (Co)polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate as the Synthesis Technique of Amphiphilic Copolymers.

- ATRP of Acrylates. Matyjaszewski Polymer Group, Carnegie Mellon University.

- 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacryl

- Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol. Carl Roth.

- SAFETY DATA SHEET: 1,1,1,3,3,3-Hexafluoro-2-propanol. Sigma-Aldrich.

- Measurement of the Solubilities of Vinylic Monomers in Water†.

- 1,1,1,3,3,3-Hexafluoro-2-propyl methacrylate.

- 1,1,1,3,3,3-Hexafluoroisopropyl acryl

- Measurement of the Solubilities of Vinylic Monomers in Water.

- Preparation method of 2-fluoro methyl acrylate.

- 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (stabilized with TBC). TCI Chemicals.

- α-Fluoroacrylates: synthesis, properties and use.

- SAFETY DATA SHEET: 1,1,1,3,3,3-Hexafluoro-2-propanol. Fisher Scientific.

- Fluoroelastomers: synthesis, properties and applic

- Synthesis of methyl 2-fluoroacrylate.

- CAS 2160-89-6 1,1,1,3,3,3-Hexafluoroisopropyl Acryl

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents [patents.google.com]

- 4. Buy 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate | 74359-06-1 [smolecule.com]

- 5. 1,1,1,3,3,3-Hexafluoroisopropyl acrylate | 2160-89-6 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (HFIPFA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the thermal stability and decomposition characteristics of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (HFIPFA). While specific experimental data for HFIPFA is limited in publicly accessible literature, this document synthesizes information from analogous fluorinated acrylate and methacrylate polymers to project its thermal behavior. The guide delves into the fundamental principles of polymer thermal degradation, outlines standardized methodologies for thermal analysis, and discusses the anticipated decomposition pathways and products of HFIPFA. This comprehensive resource is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge to handle, process, and evaluate the thermal properties of this highly specialized fluorinated monomer and its corresponding polymer, poly(HFIPFA).

Introduction to 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (HFIPFA)

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (HFIPFA) is a fluorinated acrylate monomer characterized by the presence of a hexafluoroisopropyl group. This structural feature imparts unique properties to the resulting polymer, poly(HFIPFA), including high thermal stability, chemical resistance, and low surface energy. These attributes make HFIPFA a promising candidate for a variety of advanced applications, including the development of novel drug delivery systems, biocompatible coatings for medical devices, and advanced materials in the pharmaceutical and biotechnology sectors.

The incorporation of fluorine atoms into the polymer structure significantly enhances its thermal stability compared to conventional acrylic polymers. Understanding the thermal decomposition temperature and the mechanisms of degradation is paramount for defining the processing window, ensuring product stability, and predicting the long-term performance of materials derived from HFIPFA.

Fundamental Principles of Thermal Degradation in Fluorinated Acrylate Polymers

The thermal degradation of polymers is a complex process involving a series of chemical reactions that lead to a decrease in the polymer's molecular weight and the evolution of volatile products. For fluorinated acrylate polymers, the degradation process is primarily governed by the interplay of main-chain scission and side-chain reactions.

-

Main-Chain Scission: This process involves the random cleavage of the polymer backbone, leading to the formation of lower molecular weight fragments, including monomers, dimers, and trimers. This is a common degradation pathway for many acrylic polymers.

-

Side-Chain Reactions: The hexafluoroisopropyl ester group in poly(HFIPFA) can also undergo decomposition. Studies on similar fluorinated polyacrylates have shown that side-chain reactions can lead to the formation of alcohols and other volatile compounds. For instance, the thermal degradation of some fluorinated polyacrylates has been reported to produce the corresponding fluorinated alcohol as a result of side-chain reactions.[1]

The overall thermal stability of poly(HFIPFA) is expected to be significantly influenced by the high bond energy of the C-F bonds within the hexafluoroisopropyl group, which contributes to the material's resistance to thermal degradation.

Experimental Characterization of Thermal Stability

The thermal stability and decomposition of HFIPFA and its polymer are primarily investigated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability of a material and its decomposition profile.

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve.

-

Residual Mass: The percentage of the initial mass remaining at the end of the analysis.

Table 1: Anticipated TGA Parameters for Poly(HFIPFA) based on Analogous Fluorinated Polymers

| Parameter | Expected Range | Significance |

| Onset Decomposition Temperature (Tonset) | 300 - 400°C | Indicates the initiation of thermal degradation. |

| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 450°C | Represents the point of most rapid decomposition. |

| Residual Mass at 600°C (in inert atmosphere) | < 5% | Suggests near-complete decomposition into volatile products. |

This protocol is based on the general principles outlined in ASTM E1131 and ISO 11358 for the thermogravimetric analysis of polymers.

dot

Caption: Workflow for DSC Analysis of HFIPFA Polymerization.

Anticipated Decomposition Pathways and Products

Based on studies of analogous fluorinated acrylate polymers, the thermal decomposition of poly(HFIPFA) is expected to proceed through a combination of mechanisms, yielding a range of products.

dot

Caption: Anticipated Decomposition Pathways of Poly(HFIPFA).

Analysis of the evolved gases during TGA, for instance by coupling the TGA instrument to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS), would be necessary to definitively identify the decomposition products of poly(HFIPFA). However, based on existing literature for similar polymers, the following products can be anticipated:

-

HFIPFA Monomer: Resulting from depolymerization via main-chain scission.

-

Oligomers: Dimers and trimers of HFIPFA formed from random chain cleavage.

-

1,1,1,3,3,3-Hexafluoroisopropanol: Formed through the cleavage and subsequent rearrangement of the ester side chain.

-

Carbonyl Fluoride and Hydrogen Fluoride: At higher temperatures and in the presence of oxygen, the formation of these smaller, highly reactive species is possible. [2]

Conclusion

While specific, publicly available experimental data on the thermal stability and decomposition temperature of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate and its polymer is currently limited, this technical guide provides a robust framework for understanding its anticipated behavior. By drawing parallels with other fluorinated acrylate polymers, it is projected that poly(HFIPFA) will exhibit high thermal stability, with decomposition likely initiating above 300°C. The primary degradation mechanisms are expected to be main-chain scission and side-chain reactions, leading to the formation of the monomer, oligomers, and hexafluoroisopropanol.

For researchers and professionals working with HFIPFA, it is imperative to conduct empirical thermal analysis using the standardized TGA and DSC protocols outlined herein to determine the precise thermal properties of their specific materials. This will ensure safe and effective processing, and enable the full potential of this advanced fluorinated monomer to be realized in innovative applications.

References

-

Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. (2006). Polymer Degradation and Stability, 91(3), 512-516. [Link]

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]

-

ISO 11358-1:2022, Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles, International Organization for Standardization, Geneva, CH, 2022. [Link]

-

Thermodynamic characterization of poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) by inverse gas chromatography. (2017). Journal of Chromatography A, 1523, 234-243. [Link]

-

Thermal degradation of fluoropolymers. (2001). Nature, 412, 321–324. [Link]

Sources

refractive index of monomeric 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate

An In-depth Technical Guide to the Refractive Index of Monomeric 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (HFIPFA)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Refractive Index in Fluorinated Monomers

The refractive index (n) of a material is a fundamental optical property that describes the speed of light through it relative to a vacuum.[5] In polymer science, the refractive index of the constituent monomers is a key determinant of the optical characteristics of the final polymer. Fluorinated polymers are particularly valued in applications requiring low refractive indices, such as in the fabrication of optical waveguides and as cladding materials for optical fibers.[4][6] The incorporation of fluorine atoms into a monomer's structure tends to lower its refractive index.

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (HFIPFA), with its high degree of fluorination, is anticipated to exhibit a low refractive index. This property is crucial for its potential applications in areas where precise light management is essential.

Estimated Refractive Index of HFIPFA

A thorough review of the available scientific literature and chemical databases did not yield a specific, experimentally determined refractive index for monomeric 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (CAS Number: 74359-06-1).[1][7][][9] However, by examining structurally analogous compounds, we can establish a scientifically sound estimation.

| Compound | CAS Number | Refractive Index (n₂₀/D) |

| 1,1,1,3,3,3-Hexafluoroisopropyl acrylate | 2160-89-6 | 1.319[10] |

| 1,1,1,3,3,3-Hexafluoroisopropyl methacrylate | 3063-94-3 | 1.331 (at 20°C)[11] |

Analysis and Estimation:

-

Structural Similarity: The closest structural analog with a reported refractive index is 1,1,1,3,3,3-Hexafluoroisopropyl acrylate, which lacks the 2-fluoro substitution on the acrylate group. Its refractive index is approximately 1.319.

-

Effect of 2-Fluoro Group: The addition of a fluorine atom at the 2-position of the acrylate moiety in HFIPFA is expected to have a marginal impact on the refractive index compared to the significant contribution of the hexafluoroisopropyl group.

Based on this comparative analysis, the is estimated to be in the range of 1.315 to 1.325 when measured at 20°C using the sodium D-line (589 nm).

Experimental Determination of Refractive Index: A Validated Protocol

Given the absence of a published value, experimental determination is paramount. The following section provides a detailed, step-by-step protocol for the accurate measurement of the refractive index of HFIPFA using an Abbe refractometer, a widely accepted and reliable instrument for this purpose.[5][12]

Principle of Abbe Refractometry

The Abbe refractometer operates on the principle of total internal reflection.[5] A thin film of the liquid sample is placed between two prisms. Light of a known wavelength is passed through the prisms and the sample. The angle at which total internal reflection occurs (the critical angle) is dependent on the refractive index of the sample. The refractometer measures this critical angle and directly converts it to a refractive index value.

Experimental Workflow

Caption: Workflow for the experimental determination of the refractive index of HFIPFA.

Step-by-Step Methodology

I. Sample Preparation and Purity Verification:

-

Synthesis: HFIPFA is typically synthesized via the esterification of 2-fluoroacrylic acid with 1,1,1,3,3,3-hexafluoroisopropanol.[1]

-

Purification: The synthesized monomer must be purified to a high degree (>99%) to ensure the accuracy of the refractive index measurement. Distillation is a common purification method.

-

Purity Confirmation: The purity of the HFIPFA sample should be confirmed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of impurities can significantly alter the refractive index.

II. Instrument Calibration:

-

Standard Selection: Calibrate the Abbe refractometer using a standard with a known refractive index, such as distilled water (n₂₀/D = 1.3330) or a certified refractive index standard.

-

Calibration Procedure: Follow the manufacturer's instructions for calibration. This typically involves applying the standard to the prism, taking a reading, and adjusting the instrument if the reading deviates from the known value.

III. Measurement Protocol:

-

Temperature Control: The refractive index is temperature-dependent. Ensure the refractometer's prisms are connected to a circulating water bath set to a constant temperature, typically 20°C ± 0.1°C. Allow the instrument to equilibrate for at least 15 minutes.

-

Sample Application: Place a few drops of the purified HFIPFA monomer onto the surface of the lower prism of the refractometer.

-

Prism Closure: Immediately close the prisms to spread the liquid into a thin film.

-

Observation and Adjustment: Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered in the crosshairs.

-

Reading the Value: Read the refractive index value from the instrument's scale or digital display.

-

Multiple Measurements: Perform at least three independent measurements, cleaning the prisms with an appropriate solvent (e.g., acetone or isopropanol) and drying them completely between each measurement.

IV. Data Analysis and Reporting:

-

Average and Standard Deviation: Calculate the average of the replicate measurements and the standard deviation to assess the precision of the results.

-

Reporting: Report the refractive index along with the measurement temperature and the wavelength of the light source (e.g., n₂₀/D for 20°C and the sodium D-line).

Factors Influencing Refractive Index Measurement

The following diagram illustrates the key parameters that must be controlled for an accurate refractive index measurement.

Caption: Factors influencing the accuracy of refractive index measurements.

-

Temperature: The refractive index of liquids generally decreases with increasing temperature. Precise temperature control is crucial.

-

Wavelength: The refractive index is a function of the wavelength of light, a phenomenon known as dispersion. Measurements should always specify the wavelength used.

-

Purity: Impurities, including residual solvents from synthesis or degradation products, can lead to inaccurate refractive index values.

Conclusion

While a definitive published value for the remains to be established, this guide provides a robust estimate based on structurally related compounds and a comprehensive, validated protocol for its experimental determination. By adhering to the principles of meticulous sample preparation, instrument calibration, and control of experimental variables, researchers can confidently measure the refractive index of HFIPFA. This will, in turn, facilitate the development of novel polymers with precisely controlled optical properties for a wide range of advanced applications.

References

-

Refractive index nλ of fluorinated acrylic monomers CH2=... - ResearchGate. Available at: [Link]

-

1,1,1,3,3,3-Hexafluoroisopropyl Methacrylate - Xinyue hpom. Available at: [Link]

-

(PDF) Refractive index and dispersion of highly fluorinated acrylic monomers in the 1.5 µm telecom wavelength region measured with a spectroscopic Abbe refractometer - ResearchGate. Available at: [Link]

-

Refractive Index of Acrylic, Acrylate, Lucite, Perspex, Plexiglass - KLA. Available at: [Link]

-

Refractive index at 633 nm of UV-cured fluorinated acrylates at... - ResearchGate. Available at: [Link]

-

Refractive Index: All You Need to Know - Mettler Toledo. Available at: [Link]

-

Measurement of refractive index of a liquid - ResearchGate. Available at: [Link]

-

Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Available at: [Link]

-

Determination of the refractive index of a liquid by a liquid lens method. Available at: [Link]

-

Refractometry - Measuring Refractive Index - Rudolph Research Analytical. Available at: [Link]

Sources

- 1. Buy 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate | 74359-06-1 [smolecule.com]

- 2. specialchem.com [specialchem.com]

- 3. Refractive Index of Acrylic, Acrylate, Lucite, Perspex, Plexiglass for Thin Film Thickness Measurement | KLA [kla.com]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 9. 74359-06-1 Cas No. | 1,1,1,3,3,3-Hexafluoroisopropyl2-fluoroacrylate | Matrix Scientific [matrixscientific.com]

- 10. 1,1,1,3,3,3-Hexafluoroisopropyl acrylate | 2160-89-6 [chemicalbook.com]

- 11. 1,1,1,3,3,3-Hexafluoroisopropyl Methacrylate [xinyuehpom.com]

- 12. rudolphresearch.com [rudolphresearch.com]

potential applications of fluorinated acrylate monomers in materials science

An In-depth Technical Guide to the Potential Applications of Fluorinated Acrylate Monomers in Materials Science

Abstract

Fluorinated acrylate monomers represent a unique and highly versatile class of building blocks in polymer chemistry. The incorporation of fluorine atoms into an acrylate backbone imparts a remarkable combination of properties not achievable with conventional hydrocarbon-based polymers. This guide provides a comprehensive technical overview of the fundamental chemistry, synthesis, and material properties of fluorinated acrylate polymers. We will explore the causal relationships between their molecular structure and their macroscopic performance, focusing on key application areas where these materials provide enabling solutions. This document is intended for researchers, materials scientists, and product development professionals seeking to leverage the unique attributes of fluoropolymers in advanced applications, from self-cleaning surfaces and low-loss optical materials to next-generation biomedical devices and energy storage systems.

The Fluorine Advantage: Core Chemistry and Intrinsic Properties

The exceptional characteristics of polymers derived from fluorinated acrylate monomers stem directly from the unique nature of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, creating a very strong and stable bond with carbon. This fundamental attribute gives rise to a suite of desirable material properties.[1][2]

-

Low Surface Energy: The perfluoroalkyl side chains of these polymers exhibit weak intermolecular forces.[3] During film formation, these fluorinated side chains preferentially migrate to the polymer-air interface, creating a surface with extremely low energy.[3][4][5] This is the primary driver for their exceptional water and oil repellency.[1][6][7]

-

High Thermal and Chemical Stability: The strength of the C-F bond makes the polymer backbone highly resistant to thermal degradation and chemical attack from solvents, acids, and bases.[1][2] This stability ensures material integrity in harsh operating environments.[8][9]

-

Exceptional Weatherability: Fluoropolymers are highly resistant to degradation from UV radiation and atmospheric pollutants.[8][10][11] The C-F bond energy is higher than the energy of UV rays, preventing sunlight from cleaving the polymer chains.[10] This leads to outstanding long-term performance in outdoor applications, with superior gloss retention and resistance to chalking compared to conventional coatings.[12][13]

-

Low Refractive Index: The low atomic polarizability of the fluorine atom results in polymers with some of the lowest refractive indices among dense materials, often in the 1.3–1.4 range.[14] This property is critical for applications in optics, particularly for anti-reflective coatings.[14]

-

Biocompatibility: The chemical inertness and low surface energy of many fluorinated polymers contribute to their good biocompatibility, suppressing protein adsorption and cellular adhesion, which is advantageous for biomedical implants and devices.[15][16]

dot graph TD subgraph "Fundamental Chemistry" A["Strong C-F Bond High Electronegativity"]; end

end enddot Caption: From Core Chemistry to Advanced Application.

Synthesis and Polymerization Strategies

Fluorinated acrylate monomers can be readily polymerized using techniques similar to their non-fluorinated analogs, with free-radical polymerization being the most common method.[1][6]

-

Monomer Synthesis: A common route involves the esterification of a fluoroalkyl alcohol with acryloyl chloride or methacryloyl chloride.[17] The fluoroalkyl alcohols themselves are often produced via telomerization.[6]

-

Free-Radical Polymerization: This technique can be carried out in bulk, solution, or via emulsion methods using standard initiators like peroxides or azo compounds.[6] Emulsion polymerization is particularly favored for producing waterborne latexes for coating applications, offering environmental benefits by reducing volatile organic compounds (VOCs).[3][18][19]

-

Controlled Radical Polymerization: To achieve well-defined polymer architectures, such as block copolymers with precise molecular weights and low polydispersity, methods of reversible-deactivation radical polymerization (RDRP) like RAFT (Reversible Addition-Fragmentation chain Transfer) are increasingly employed.[20] This level of control is crucial for creating "smart" materials and complex nanostructures.

dot graph LR subgraph "Inputs" A[Fluorinated Acrylate Monomer]; B[Co-monomers (e.g., MMA, BA)]; C[Initiator (e.g., APS)]; D[Surfactant / Emulsifier]; E[Aqueous Phase]; end

end enddot Caption: Workflow for Emulsion Polymerization.

High-Impact Applications in Materials Science

The unique property profile of fluorinated acrylate polymers makes them enabling materials across a diverse range of advanced technological fields.

Surface Modification and High-Performance Coatings

This is arguably the most widespread application. The ability to dramatically lower surface energy makes these polymers ideal for creating repellent and protective surfaces.

-

Water and Oil Repellency: Fluorinated acrylate polymers are the cornerstone of water and oil repellent finishes for textiles, carpets, paper, and leather.[6][7] They provide superior performance, including resistance to water pressure, compared to silicone or hydrocarbon-based alternatives.[6]

-

Self-Cleaning and Anti-Fouling Surfaces: The hydrophobicity imparted by fluorinated coatings creates a "lotus effect," where water droplets bead up and roll off, carrying contaminants with them. This is highly desirable for architectural coatings, preserving the aesthetic of buildings and reducing maintenance.[10]

-

Weather and Corrosion Resistance: Fluoropolymer topcoats provide decades-long protection for steel structures like bridges, even in harsh marine environments.[11][12] They exhibit minimal degradation under UV exposure, significantly outperforming conventional polyurethane systems.[12][13]

| Property | Standard Acrylic Polymer | Fluorinated Acrylate Polymer | Source(s) |

| Water Contact Angle | ~70-85° | >100-125° | [21][22][23][24] |

| Surface Free Energy | ~35-45 mN/m | <20 mN/m | [3][22][25] |

| UV Degradation | Moderate to High | Very Low | [10][12][13] |

| Chemical Resistance | Fair | Excellent | [1][2][8] |

Table 1: Comparative properties of standard vs. fluorinated acrylate polymer coatings.

Advanced Optical Materials

The low polarizability of fluorine atoms makes fluorinated polymers ideal for applications where light management is critical.

-

Anti-Reflective (AR) Coatings: Fluoropolymers are used as the low-index layer in multilayer AR stacks.[14] Materials like magnesium fluoride (MgF₂), a common inorganic low-index material, are brittle.[14] Fluorinated acrylate polymers offer a flexible, solution-coatable alternative, which is crucial for plastic optics and flexible displays.[14] The refractive index can be tuned by controlling the fluorine content in the polymer.[26]

Biomedical Devices and Applications

The chemical inertness and unique surface properties of fluoropolymers are highly valued in the medical field.

-

Biocompatible Coatings and Materials: Fluorinated polymers and copolymers like PVDF are used for a range of applications, including sutures, vascular prostheses, and protective coatings on medical instruments.[2] Their high hydrophobicity can reduce protein adsorption and cell adhesion compared to other materials, which is a key aspect of biocompatibility.[15]

-

Medical Tubing and Catheters: The combination of chemical resistance, flexibility, and low friction makes fluoropolymers suitable for high-performance medical tubing and catheters.[16]

Energy Storage and Conversion

Fluoropolymers are playing an increasingly critical role in the development of next-generation energy solutions, particularly in lithium-ion batteries.[27][28]

-

Electrode Binders: Polyvinylidene fluoride (PVDF), a related fluoropolymer, is a standard binder used to hold active material particles together in battery electrodes, ensuring mechanical integrity and good adhesion to the current collector.[27][29]

-

Separators: Fluoropolymer-based separators and coatings enhance thermal stability and safety by preventing short circuits between the anode and cathode while allowing ion flow.[27][29]

-

Electrolyte Additives: Fluorinated compounds are used as additives to improve the thermal stability of the electrolyte and help form a stable solid electrolyte interphase (SEI) on the electrode surface.[29][30][31] A robust, LiF-rich SEI is crucial for suppressing dendrite growth and extending the cycle life of lithium metal batteries.[30][31]

-

Solar and Wind Energy: In photovoltaic systems, fluoropolymer films (like ETFE and PVF) are used as protective backsheets and front sheets due to their excellent weatherability, UV resistance, and transparency, extending solar panel lifespans significantly.[9][10][28] Coatings on wind turbine blades can reduce friction and resist erosion, improving efficiency and longevity.[9]

Experimental Protocol: Synthesis of a Hydrophobic Coating via Emulsion Polymerization

This protocol describes a self-validating workflow for synthesizing a fluorinated acrylate copolymer emulsion and applying it as a hydrophobic coating.

Objective: To prepare a stable latex of poly(methyl methacrylate-co-butyl acrylate-co-dodecafluoroheptyl methacrylate) and characterize the hydrophobicity of the resulting film.

Materials & Reagents:

-

Monomers: Methyl methacrylate (MMA), n-butyl acrylate (BA), Dodecafluoroheptyl methacrylate (DFMA)

-

Initiator: Ammonium persulfate (APS)

-

Surfactant: Sodium dodecyl sulfate (SDS)

-

Deionized (DI) water

-

Substrate: Clean glass slides

Equipment:

-

250 mL four-neck round-bottom flask

-

Mechanical stirrer, reflux condenser, thermometer, nitrogen inlet

-

Heating mantle with temperature controller

-

Dropping funnel

-

Contact angle goniometer

Procedure:

-

Pre-emulsion Preparation:

-

In a beaker, combine 20 g MMA, 18 g BA, and 4 g DFMA.

-

In a separate beaker, dissolve 1 g SDS in 40 g DI water.

-

Slowly add the monomer mixture to the SDS solution while stirring vigorously to form a stable, milky-white pre-emulsion.

-

-

Reactor Setup:

-

Charge the four-neck flask with 60 g of DI water and 0.2 g of SDS.

-

Assemble the flask with the stirrer, condenser, thermometer, and nitrogen inlet.

-

Begin purging with nitrogen and start stirring at 200 rpm.

-

-

Polymerization:

-

Heat the reactor to 80°C.

-

Once the temperature is stable, add 10% of the pre-emulsion to the flask.

-

In a separate vial, dissolve 0.2 g APS in 5 g DI water. Add this initiator solution to the reactor.

-

A slight increase in temperature and a change in appearance (from translucent to bluish-white) indicates successful initiation.

-

After 15 minutes, begin adding the remaining pre-emulsion dropwise via the dropping funnel over 3 hours. Maintain the temperature at 80°C.

-

After the feed is complete, continue stirring at 80°C for an additional 1 hour to ensure high monomer conversion.

-

-

Finishing:

-

Cool the reactor to room temperature.

-

Filter the resulting latex through a 100-mesh screen to remove any coagulum.

-

-

Film Application and Characterization (Self-Validation):

-

Dip-coat a clean glass slide with the final latex and allow it to dry at room temperature for 24 hours, followed by 1 hour at 80°C to ensure complete film formation.

-

Validation Step: Measure the static water contact angle on the surface of the coated slide using a goniometer.

-

Expected Result: A contact angle greater than 100° confirms the successful incorporation of the fluorinated monomer and the formation of a hydrophobic surface.[24]

-

Future Outlook and Challenges

The field of fluorinated acrylate polymers continues to evolve, driven by demands for higher-performance materials. Future research will likely focus on developing polymers with even lower refractive indices, enhanced biocompatibility, and improved performance in energy devices. The use of controlled polymerization techniques will enable the creation of highly sophisticated materials with tailored properties.[20]

However, a significant challenge facing the industry is the environmental and health concern associated with certain per- and polyfluoroalkyl substances (PFAS). There is a strong push towards developing materials with shorter fluorinated side chains (e.g., C4 or C6) or non-bioaccumulative alternatives that retain the desired performance characteristics while minimizing environmental persistence.[6][17]

Conclusion

Fluorinated acrylate monomers are indispensable tools in the materials scientist's arsenal. Their unique properties, derived from the fundamental strength and stability of the C-F bond, enable the creation of materials that offer unparalleled performance in surface protection, optics, medicine, and energy. By understanding the core principles of their chemistry and polymerization, researchers and engineers can continue to innovate and develop next-generation products that are more durable, efficient, and functional.

References

-

Yamamoto, I. (2016). Fluoroalkyl Acrylate Polymers and Their Applications. In B. Ameduri & H. Sawada (Eds.), Fluorinated Polymers: Volume 2: Applications (Vol. 2, Ch. 2, pp. 32-53). The Royal Society of Chemistry. [Link]

-

FluorinChem. (n.d.). Fluoropolymer Lithium Ion Battery Application, PVDF Battery Binder. Retrieved from [Link]

-

FluorinChem. (n.d.). Fluoropolymers for Energy. Retrieved from [Link]

-

FluorinChem. (2024). Characteristics of Fluorinated Coatings. Retrieved from [Link]

-

Fluorin-Plastics. (2022, November 15). Fluoropolymer Applications in the Renewable Energy industry. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 12). What Are Fluorinated Acrylic Polymers? [Video]. YouTube. [Link]

-

Hübner, C., et al. (n.d.). Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes. PMC - NIH. [Link]

-

Vaz, J., et al. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC - NIH. [Link]

-

Liu, W., et al. (n.d.). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Kim, H. J., et al. (2023, August 8). Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Taylor & Francis Online. [Link]

-

Zhang, Y., et al. (n.d.). Study on Preparation and Surface Properties of Fluorinated Acrylate Hydrophobic Polymer Film. Scientific.Net. [Link]

-

Daikin Global. (n.d.). Weatherability | Fluorochemicals. Retrieved from [Link]

-

Matsuda, T., et al. (n.d.). Biocompatibility of fluorinated polyimide. PubMed. [Link]

-

Fluoron. (2025, September 4). Fluoropolymers And Withstanding Extreme Conditions. Retrieved from [Link]

-

Dalau Ltd. (2025, April 3). Fluoropolymers in Clean Energy. Retrieved from [Link]

-

Schmidt, D. L., et al. (n.d.). Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers. Macromolecules - ACS Publications. [Link]

-

Dalau Ltd. (2024, October 17). How fluoropolymers are used in the fuel cell and battery industries. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated gel polymer electrolytes for high performance lithium metal batteries: a mechanism analysis and systematic review. Retrieved from [Link]

-

AMPP. (2020, August 18). Fluoropolymer topcoat offers steel structures decades-long resistance to weathering, water. Retrieved from [Link]

-

Hazarika, M., & Jana, T. (n.d.). Fluoropolymers and Their Nanohybrids As Energy Materials: Application to Fuel Cells and Energy Harvesting. ACS Omega. [Link]

-

Boulares-Pender, A., et al. (2024, July 17). Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching. RSC Publishing. [Link]

-

S. K. Shin, et al. (n.d.). Durability of Fluoropolymer Coating System in Severe Environment. Lumiflon FEVE Resins. [Link]

-

ResearchGate. (n.d.). Refractive index of various fluorinated polymers for TE polarization as.... Retrieved from [Link]

- Google Patents. (n.d.). WO2006073785A1 - Low refractive index fluoropolymer compositions having improved coating and durability properties.

-

Kim, D., et al. (n.d.). Fluorine-, Nitrogen-, and Boron-Functionalized Polymer Electrolytes for Advanced Lithium Metal Batteries. ACS Nano. [Link]

-

ProQuest. (n.d.). Hydrophobicity and corrosion resistance of waterborne fluorinated acrylate/silica nanocomposite coatings. Retrieved from [Link]

-

RSC Publishing. (n.d.). Glass surface modification via Cu(0)-mediated living radical polymerization of fluorinated and non-fluorinated acrylates. Retrieved from [Link]

-

ResearchGate. (2025, August 6). New fluorinated acrylic monomers for the Surface modification of UV-curable Systems. Retrieved from [Link]

-

Liu, X., Yang, G., & Lipik, V. T. (2017). Effects of Fluorine Atoms Amount and Fluorinated Acrylic Chain Length Chemically Attached to Hydroxyl Groups on the Hydrophobic Properties of Cotton Fabrics. Walsh Medical Media. [Link]

-

ResearchGate. (n.d.). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Biomaterials. Retrieved from [Link]

-

Smith, D. R. (n.d.). Refractive index of (C2ClF3)n (Polychlorotrifluoroethylene, PCTFE). Retrieved from [Link]

-

Fleutot, B., et al. (2022, August 15). Fluorinated Materials as Positive Electrodes for Li- and Na-Ion Batteries. Chemical Reviews. [Link]

-

Wiley Online Library. (n.d.). Preparation and Surface Properties of Fluorinated Acrylates Copolymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface properties and self-cleaning ability of the fluorinated acrylate coatings modified with dodecafluoroheptyl methacrylate through two adding ways. Retrieved from [Link]

-

MDPI. (2019, September 27). Preparation of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite and Its Surface Properties as a Superhydrophobic Coating Material. Retrieved from [Link]

-

Plekhova, A. S., et al. (n.d.). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Fine Chemical Technologies. [Link]

-

ResearchGate. (2025, August 6). Synthesis of fluorine-containing acrylate polymer and application as resins on dyed polyester microfiber fabric. Retrieved from [Link]

-

ADDI - EHU. (n.d.). Strategies to incorporate a fluorinated acrylate monomer into polymer particles. Retrieved from [Link]

-

Taylor & Francis Online. (2023, August 8). Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Acrylate-based fluorinated copolymers for high-solids coatings. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Retrieved from [Link]

-

ACS Publications. (n.d.). Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?. Retrieved from [Link]

-

Wikipedia. (n.d.). Poly(methyl methacrylate). Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite and Its Surface Properties as a Superhydrophobic Coating Material [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Characteristics of Fluorinated Coatings [raw-teflon.com]

- 9. Fluoropolymers in Clean Energy – Dalau Ltd [dalau.com]

- 10. Weatherability | Fluorochemicals | Daikin Global [daikinchemicals.com]

- 11. Fluoropolymers And Withstanding Extreme Conditions [fluoron.com]

- 12. blogs.ampp.org [blogs.ampp.org]

- 13. lumiflonusa.com [lumiflonusa.com]

- 14. Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 21. Study on Preparation and Surface Properties of Fluorinated Acrylate Hydrophobic Polymer Film | Scientific.Net [scientific.net]

- 22. Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00573B [pubs.rsc.org]

- 23. Hydrophobicity and corrosion resistance of waterborne fluorinated acrylate/silica nanocomposite coatings - ProQuest [proquest.com]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. WO2006073785A1 - Low refractive index fluoropolymer compositions having improved coating and durability properties - Google Patents [patents.google.com]

- 27. Fluoropolymer Lithium Ion Battery Application, PVDF Battery Binder [fluoropolymer-resin.com]

- 28. fluorostore.com [fluorostore.com]

- 29. How fluoropolymers are used in the fuel cell and battery industries – Dalau Ltd [dalau.com]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to Sourcing 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate for Advanced Applications

This technical guide is designed for researchers, scientists, and drug development professionals who are looking to procure 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate for their research needs. This highly fluorinated monomer is a specialty chemical with unique properties that make it a valuable component in the development of advanced polymers and materials. Due to its niche applications, sourcing this compound requires a targeted approach. This guide provides an in-depth overview of commercial suppliers, the custom synthesis route, and critical considerations for procurement and handling.

Introduction to 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate is a specialized monomer that combines the properties of a highly fluorinated isopropyl group with a fluoroacrylate moiety. This unique structure imparts low surface energy, high thermal stability, and distinct chemical resistance to polymers derived from it.[1] These characteristics make it a sought-after building block in the synthesis of advanced materials for applications such as low refractive index optical coatings, hydrophobic and oleophobic surfaces, and specialty polymers for use in harsh environments.[1]

The synthesis of this monomer typically involves the esterification of 2-fluoroacrylic acid with 1,1,1,3,3,3-hexafluoroisopropanol.[1] Given the specialized nature of the starting materials and the synthesis process, 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate is not as widely available as its non-fluorinated acrylate counterpart.

Commercial Availability: A Niche Market

Our investigation into the commercial landscape for 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (CAS Number 74359-06-1) reveals a limited number of suppliers who list this specific compound. Unlike more common reagents, it is not typically stocked by large, mainstream chemical suppliers. The table below summarizes the key commercial sources that have been identified for research-grade quantities.

| Supplier | Website | CAS Number | Purity | Available Quantities |

| Smolecule | 74359-06-1 | Not specified | Inquire | |

| Echemi (JHECHEM CO LTD) | 74359-06-1 | Not specified | Inquire | |

| BOC Sciences | 74359-06-1 | Not specified | Inquire | |

| Alachem Co., Ltd. | [Link] | 74359-06-1 | Not specified | Inquire |

| Santa Cruz Biotechnology | 74359-06-1 | Not specified | Inquire |

Note: Researchers are advised to contact these suppliers directly to confirm availability, purity, lead times, and to request a certificate of analysis.

The Custom Synthesis Option

Given the specialized nature of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate, researchers may find that custom synthesis is a more reliable or even necessary route for obtaining this monomer, especially if high purity or specific quantities are required. Several companies specialize in the custom synthesis of fluorinated compounds for research and development.

Key Advantages of Custom Synthesis:

-

Guaranteed Purity: Custom synthesis providers can often deliver materials with a specified purity level, complete with detailed analytical data (e.g., NMR, GC-MS) for verification.

-

Scalability: Projects can often be scaled from milligram to kilogram quantities, depending on the research needs.

-

Defined Specifications: Researchers can specify particular requirements, such as the type and concentration of inhibitors, to ensure the monomer is suitable for their specific polymerization or reaction conditions.

Leading Custom Synthesis Providers for Fluorinated Compounds:

While not an exhaustive list, companies such as Aceschem specialize in the design and synthesis of fluorinated compounds, including monomers for advanced polymers.[2] When engaging with a custom synthesis provider, it is crucial to provide them with as much information as possible, including the chemical structure, CAS number, desired quantity, and required purity.

Workflow for Procurement of a Specialty Monomer